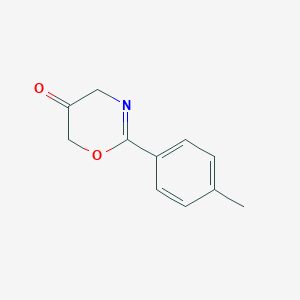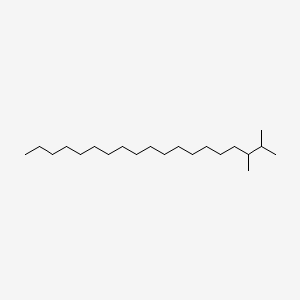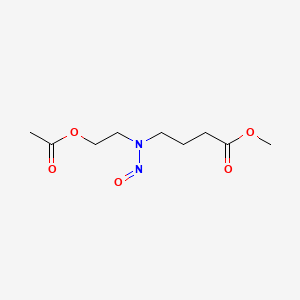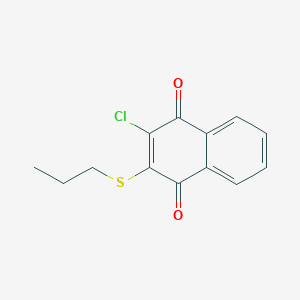
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is an organic compound derived from naphthalene It features a naphthoquinone core with a chlorine atom at the 2-position and a propylsulfanyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with a propylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 2-chloro-1,4-naphthoquinone reacts with propylthiol in the presence of a base such as sodium carbonate in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinone core can be reduced to hydroquinone or oxidized further under specific conditions.
Addition Reactions: The double bonds in the quinone ring can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically in the presence of a base like sodium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthoquinones can be formed.
Reduction Products: The major product is typically the corresponding hydroquinone.
Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive quinone core.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is primarily related to its quinone core. Quinones are known to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in antimicrobial and anticancer research, where the compound can target and kill pathogenic cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,4-naphthoquinone: Lacks the propylsulfanyl group but shares the quinone core and chlorine substitution.
3-(Propylsulfanyl)-1,4-naphthoquinone: Similar structure but without the chlorine atom.
2-Chloro-3-(methylsulfanyl)naphthalene-1,4-dione: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is unique due to the combination of the chlorine atom and the propylsulfanyl group, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
78490-03-6 |
|---|---|
Molekularformel |
C13H11ClO2S |
Molekulargewicht |
266.74 g/mol |
IUPAC-Name |
2-chloro-3-propylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
CSXVTXZLWWGNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



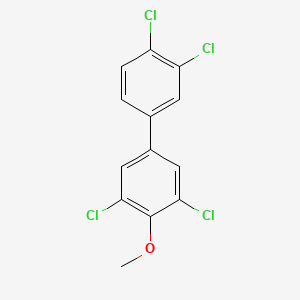
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

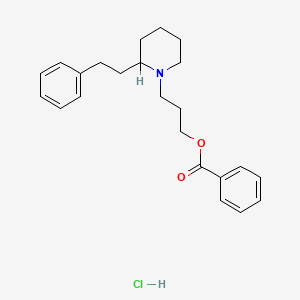
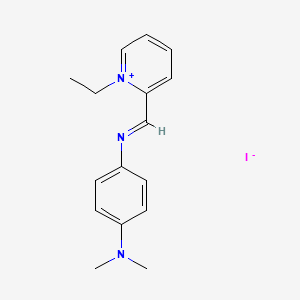
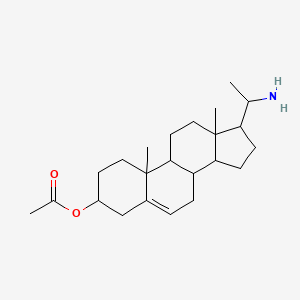
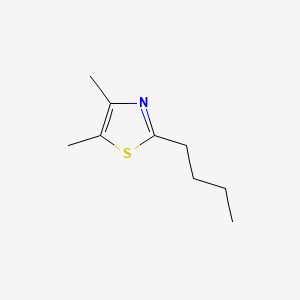
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
